Molecular Structure and Physicochemical Properties
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Cyclohexylacetaldehyde
This guide provides a comprehensive technical overview of 2-Cyclohexylacetaldehyde (CAS No. 5664-21-1), a versatile aldehyde with significant applications in the fragrance industry and as a precursor for more complex organic molecules. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis protocols, spectroscopic signature, chemical reactivity, and safe handling procedures. The insights provided are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.
2-Cyclohexylacetaldehyde, with the molecular formula C₈H₁₄O, is an organic compound characterized by a cyclohexyl ring attached to an acetaldehyde moiety.[1] This structure, consisting of a bulky, non-polar cyclohexyl group and a reactive aldehyde functional group, dictates its physical properties and chemical behavior. The aldehyde group provides a site for a wide range of nucleophilic addition and oxidation reactions, while the cyclohexyl group influences its solubility, boiling point, and steric hindrance in chemical transformations.
The compound is a colorless to light yellow liquid with a characteristic fresh, green, and fruity odor.[2][3] This olfactory profile is a direct result of its molecular structure and volatility, making it a valuable ingredient in perfumery, particularly for household products, detergents, and air fresheners.[2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Cyclohexylacetaldehyde
| Property | Value | Source(s) |
| CAS Number | 5664-21-1 | [1][4][5] |
| Molecular Formula | C₈H₁₄O | [1][4] |
| Molecular Weight | 126.20 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 189.5 ± 9.0 °C at 760 mmHg | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Vapor Pressure | 0.7369 hPa @ 20°C (estimated) | [1] |
| Solubility | Practically insoluble in water; Soluble in alcohol and oils. | [2][6] |
| Odor Profile | Green, fruity, aldehydic, fresh | [1][2] |
| SMILES | C1CCC(CC1)CC=O | [1][4] |
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of 2-Cyclohexylacetaldehyde can be accomplished through several established routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Below are two common, validated laboratory-scale protocols.
Method A: Oxidation of 2-Cyclohexylethanol
This is a robust and widely used method that involves the oxidation of the corresponding primary alcohol, 2-cyclohexylethanol. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation as it is selective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, provided the reaction is carried out in an anhydrous solvent like methylene chloride (DCM).
Experimental Protocol: Oxidation of 2-Cyclohexylethanol
Objective: To synthesize 2-Cyclohexylacetaldehyde via PCC oxidation of 2-cyclohexylethanol.
Materials:
-
2-Cyclohexylethanol (38 g, 0.3 moles)[7]
-
Pyridinium chlorochromate (PCC) (100 g, 0.46 moles)[7]
-
Celite (100 g)[7]
-
Methylene chloride (DCM), anhydrous (1000 mL)[7]
-
Diethyl ether (1000 mL)[7]
-
6N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: A suspension of PCC (100 g) and Celite (100 g) in 800 mL of anhydrous DCM is prepared in a suitable reaction vessel under a nitrogen atmosphere. The Celite is added to prevent the formation of a dense, unmanageable precipitate of chromium byproducts.
-
Addition of Alcohol: A solution of 2-cyclohexylethanol (38 g) in 200 mL of DCM is added to the vigorously stirred PCC suspension all at once.[7] An immediate color change to dark brown/black and a mild exotherm will be observed.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
-
Workup - Filtration: Upon completion, 1000 mL of diethyl ether is added to the reaction mixture to precipitate the chromium salts and reduce the polarity of the solvent. The mixture is then filtered through a pad of silica gel (approx. 250 g) on a fritted glass funnel.[7] The reaction flask and the filter cake are rinsed with additional ether to ensure complete recovery of the product.
-
Workup - Extraction: The combined organic filtrates are concentrated under reduced pressure. The resulting solution is washed sequentially with 2x40 mL of 6N HCl, 1x50 mL of saturated NaHCO₃, and 1x50 mL of brine.[7] The acid wash removes any residual pyridine, while the bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.[7]
-
Purification: The crude product, a light green oil, is purified by vacuum distillation (bp 74-76 °C at 23 mmHg) to yield pure 2-Cyclohexylacetaldehyde as a colorless oil.[7]
Method B: Hydrolysis of Cyclohexylacetaldehyde Dimethyl Acetal
This method is an example of a deprotection strategy. Acetal groups are excellent protecting groups for aldehydes. If the dimethyl acetal of 2-cyclohexylacetaldehyde is available, the parent aldehyde can be readily regenerated via acid-catalyzed hydrolysis.
Experimental Protocol: Acetal Hydrolysis
Objective: To generate 2-Cyclohexylacetaldehyde from its dimethyl acetal derivative.
Materials:
-
Cyclohexylacetaldehyde dimethyl acetal (60 g, 349 mmol)[8]
-
1N Hydrochloric acid (HCl) (200 mL)[8]
-
Tetrahydrofuran (THF) (50 mL)[8]
-
Diethyl ether (for extraction)
-
Water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: A solution of cyclohexylacetaldehyde dimethyl acetal (60 g) in THF (50 mL) and diethyl ether (100 mL) is prepared in a round-bottom flask. THF is used as a co-solvent to ensure miscibility between the organic acetal and the aqueous acid.
-
Hydrolysis: 1N HCl (200 mL) is added to the solution, and the biphasic mixture is stirred vigorously at room temperature for 2.5 hours.[8]
-
Workup: The reaction mixture is transferred to a separatory funnel and partitioned between diethyl ether and water.[8] The aqueous layer is extracted with additional diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude 2-Cyclohexylacetaldehyde.[8] Further purification can be achieved via vacuum distillation if necessary.
Caption: Comparative workflows for the synthesis of 2-Cyclohexylacetaldehyde.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Cyclohexylacetaldehyde. While specific spectra are proprietary or database-dependent, a characteristic profile can be predicted based on its structure.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a characteristic triplet for the aldehydic proton (-CHO) at approximately 9.6-9.8 ppm. The two protons alpha to the carbonyl group (-CH₂-CHO) would appear as a doublet of doublets around 2.2-2.4 ppm. The cyclohexyl protons would produce a complex series of multiplets in the upfield region, typically between 0.9 and 1.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon is the most deshielded, appearing far downfield around 200-205 ppm. The carbon of the -CH₂- group alpha to the carbonyl would be expected around 50-55 ppm, with the various carbons of the cyclohexyl ring appearing between 25 and 40 ppm.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent in the region of 1720-1740 cm⁻¹. Additionally, two weaker bands corresponding to the aldehydic C-H stretch can be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
MS (Mass Spectrometry): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 126. Key fragmentation patterns would likely include the loss of the formyl radical (-CHO) and fragmentation of the cyclohexyl ring.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Cyclohexylacetaldehyde is dominated by its aldehyde functional group. It serves as a valuable building block for synthesizing a variety of other molecules.[3]
Nucleophilic Addition
Like other aldehydes, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the fundamental mechanism for reactions with Grignard reagents, organolithiums, and cyanides, leading to the formation of secondary alcohols and cyanohydrins, respectively.[10]
Oxidation and Reduction
-
Oxidation: 2-Cyclohexylacetaldehyde can be readily oxidized to form cyclohexylacetic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-cyclohexylethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The Wittig Reaction
A powerful C=C bond-forming reaction, the Wittig reaction allows for the conversion of the aldehyde into an alkene.[11][12] Reacting 2-Cyclohexylacetaldehyde with a phosphorus ylide (a Wittig reagent) replaces the carbonyl oxygen with the carbon group from the ylide. This provides unambiguous regiocontrol over the position of the new double bond, a significant advantage over elimination reactions.[13]
Caption: Generalized mechanism of the Wittig reaction with an aldehyde.
This reaction is particularly useful in drug development and natural product synthesis for constructing complex carbon skeletons with precise control over alkene geometry.
Applications in Research and Industry
-
Fragrance Industry: The primary commercial application of 2-Cyclohexylacetaldehyde is in the fragrance industry.[2][3] Its powerful and pleasant green, floral, and fruity notes are utilized in a wide array of products, including perfumes, cosmetics, soaps, and detergents.[2][3][14]
-
Organic Synthesis Intermediate: Beyond fragrances, it is a key intermediate for synthesizing other valuable chemicals.[3] These include cyclohexylacetic acid and cyclohexylethanol, which have applications in the pharmaceutical, pesticide, and plastics industries.[3]
-
Drug Development: While direct applications are less common, its role as a precursor is significant. It can be used to synthesize chiral drug intermediates.[3] The aldehyde functionality allows for the introduction of new stereocenters and the construction of more complex molecular architectures relevant to medicinal chemistry. For example, it has been shown to inhibit the enzyme alcohol dehydrogenase and exhibits some anti-cancer properties by potentially inhibiting fatty acid and DNA/RNA biosynthesis.
Safety and Handling
2-Cyclohexylacetaldehyde is classified as a flammable liquid and vapor and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][15] Avoid contact with skin, eyes, and clothing.[15][16] Keep away from heat, sparks, and open flames.[5] Ground and bond containers when transferring material.[16]
-
Storage: Store in a cool, tightly closed container in a well-ventilated area.[5] Recommended storage is under an inert atmosphere in a freezer at -20°C.[3][6][17]
-
First Aid: In case of skin contact, wash immediately with soap and water.[16] For eye contact, flush with copious amounts of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] If ingested, wash out the mouth with water and seek immediate medical attention.[5]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
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